molecular formula C14H10Cl2N2O2 B2729703 2-chloro-N-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)pyridine-4-carboxamide CAS No. 1797227-15-6

2-chloro-N-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)pyridine-4-carboxamide

Cat. No.: B2729703
CAS No.: 1797227-15-6
M. Wt: 309.15
InChI Key: HWUQYJOIZXDYKD-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .

Preparation Methods

The synthesis of 2-chloro-N-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)pyridine-4-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors to form the benzofuran ring, followed by chlorination and subsequent amide formation. The reaction conditions typically involve the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Scientific Research Applications

2-chloro-N-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives, such as psoralen and 8-methoxypsoralen. These compounds share structural similarities but may differ in their biological activities and applications.

Properties

IUPAC Name

2-chloro-N-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-10-5-8-2-4-20-13(8)11(7-10)18-14(19)9-1-3-17-12(16)6-9/h1,3,5-7H,2,4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUQYJOIZXDYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2NC(=O)C3=CC(=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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